3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 2,4,5-trichlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of 2,4,5-trichlorophenoxyacetic acid: This is achieved by reacting 2,4,5-trichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 1,2,4-oxadiazole ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate amidoxime with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the 2,4,5-trichlorophenoxyacetic acid derivative with the 1,2,4-oxadiazole ring under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may mimic natural hormones or enzymes, leading to altered biological pathways. The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
Fenoprop: Another herbicide with a similar structure but different functional groups.
Uniqueness
3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole is unique due to its combination of a pyridine ring with a 1,2,4-oxadiazole ring and a 2,4,5-trichlorophenoxy methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3O2/c15-9-5-11(17)12(6-10(9)16)21-7-13-19-14(20-22-13)8-1-3-18-4-2-8/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDCZFTFCYRJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.